(2-Chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(2-Chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Novel compounds related to "(2-Chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" have been synthesized and characterized through various techniques, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds have been subjected to structural optimization and theoretical vibrational spectra interpretation using density functional theory calculations. Studies have investigated their equilibrium geometry, bonding features, and harmonic vibrational wave numbers, providing insights into their thermodynamic stability and reactivity in the ground and excited states (Shahana & Yardily, 2020).
Antibacterial Activity
Research on related compounds has also focused on evaluating their antibacterial activity. Molecular docking studies carried out using Hex 8.0 aim to understand the antibacterial potential of these compounds, providing a foundation for their application in developing new antibacterial agents (Shahana & Yardily, 2020).
Anticancer and Antimicrobial Agents
Derivatives of "this compound" have been synthesized and characterized for their potential as anticancer and antimicrobial agents. These compounds have been evaluated against various cell lines and bacterial strains, showing promising cytotoxicity and antimicrobial activities (Mahanthesha G et al., 2021).
Enzyme Inhibitory Activity
A new series of thiophene-based heterocyclic compounds has been designed and evaluated for in vitro enzyme inhibitory activities against key enzymes. These studies have led to the identification of compounds with potent inhibitory activity, supported by molecular docking studies that reveal significant interactions at the enzyme active sites (Cetin et al., 2021).
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-15-4-2-1-3-14(15)18(23)22-8-5-12(6-9-22)16-20-21-17(24-16)13-7-10-25-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIDASJARLQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.